molecular formula C9H22N2 B11917545 (3,5,5-Trimethylhexyl)hydrazine CAS No. 887591-78-8

(3,5,5-Trimethylhexyl)hydrazine

Cat. No.: B11917545
CAS No.: 887591-78-8
M. Wt: 158.28 g/mol
InChI Key: ZDMDEKIBYAVUOC-UHFFFAOYSA-N
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Description

(3,5,5-Trimethylhexyl)hydrazine is a specialized chemical compound known for its unique structural features and potential applications across various scientific and industrial domains. This compound is a derivative of hydrazine, characterized by the presence of a (3,5,5-trimethylhexyl) group attached to the hydrazine moiety.

Properties

CAS No.

887591-78-8

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

3,5,5-trimethylhexylhydrazine

InChI

InChI=1S/C9H22N2/c1-8(5-6-11-10)7-9(2,3)4/h8,11H,5-7,10H2,1-4H3

InChI Key

ZDMDEKIBYAVUOC-UHFFFAOYSA-N

Canonical SMILES

CC(CCNN)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5,5-Trimethylhexyl)hydrazine typically involves the reaction of (3,5,5-trimethylhexyl)amine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: (3,5,5-Trimethylhexyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Simpler hydrazine derivatives.

    Substitution: Substituted hydrazine compounds with various functional groups.

Scientific Research Applications

Organic Synthesis

(3,5,5-Trimethylhexyl)hydrazine serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

  • Formation of Heterocycles: It can be utilized in the synthesis of heterocyclic compounds such as pyrazoles and pyridazines, which are important in pharmaceuticals and agrochemicals.
  • Precursor for Complex Molecules: The compound can act as a precursor for more complex organic molecules, expanding its utility in synthetic chemistry.

Pharmaceutical Applications

The hydrazine derivatives have shown promise in the pharmaceutical industry:

  • Antitumor Agents: Some derivatives of hydrazines have been studied for their potential antitumor activity. For instance, compounds derived from this compound may exhibit similar properties.
  • Antimicrobial Activity: Research indicates that hydrazine derivatives can possess significant antimicrobial properties. For example, studies on related compounds have shown effectiveness against various bacterial strains .

Data Table: Applications Overview

Application AreaSpecific UsesRelevant Studies/Findings
Organic SynthesisBuilding block for heterocyclesVarious synthetic pathways explored
PharmaceuticalsPotential antitumor and antimicrobial agentsStudies on related hydrazines
AgrochemicalsPrecursor for pesticidesDerivatives used in herbicides

Case Study 1: Synthesis of Pyrazoles

A study demonstrated the use of this compound in synthesizing pyrazole derivatives through condensation reactions with appropriate carbonyl compounds. The resulting pyrazoles exhibited significant biological activity, indicating potential therapeutic applications.

Case Study 2: Antimicrobial Testing

In another research project focusing on hydrazine derivatives, this compound was evaluated for its antimicrobial efficacy against Gram-positive bacteria. The results showed promising activity levels comparable to established antibiotics .

Mechanism of Action

The mechanism of action of (3,5,5-Trimethylhexyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological molecules, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    (3,5,5-Trimethylhexyl)amine: A precursor in the synthesis of (3,5,5-Trimethylhexyl)hydrazine.

    Hydrazine: The parent compound of this compound.

    Other Alkylhydrazines: Compounds with similar structures but different alkyl groups.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its trimethylhexyl group provides steric hindrance and hydrophobic characteristics, influencing its reactivity and interactions with other molecules.

Biological Activity

(3,5,5-Trimethylhexyl)hydrazine is an organic compound belonging to the hydrazine class, characterized by a branched alkyl chain. This unique structure contributes to its distinct physical and chemical properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

C9H20N2\text{C}_9\text{H}_{20}\text{N}_2

This structure features a hydrazine functional group (N-NH2) attached to a branched alkyl chain. The presence of this hydrazine moiety is crucial for its biological activity.

Biological Activity Overview

Hydrazines and their derivatives have been extensively studied for their diverse biological activities. This compound is particularly noted for its potential applications in the following areas:

  • Antitumor Activity: Hydrazine derivatives have been shown to exhibit significant antitumor effects against various cancer cell lines.
  • Antimicrobial Properties: Compounds in this class often demonstrate antibacterial and antifungal activities.
  • Neuroprotective Effects: Some studies suggest potential neuroprotective roles in models of neurodegenerative diseases.

Antitumor Activity

Recent research highlights the antitumor potential of hydrazines. For instance, studies have indicated that hydrazone derivatives exhibit potent inhibitory effects on cancer cell growth. The following table summarizes findings from various studies on the antitumor activity of hydrazine derivatives:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Hydrazone Derivative AMCF-7 (Breast Cancer)6.7Induction of apoptosis
Hydrazone Derivative BNCI-H460 (Lung Cancer)4-17ROS generation and cell cycle arrest
This compoundSF-268 (CNS Cancer)TBDTBD

Note: The specific IC50 values for this compound are still under investigation.

The biological activity of hydrazine derivatives is often attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: Many hydrazines induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest: Certain compounds cause cell cycle disruption, preventing cancer cell proliferation.
  • Inhibition of Key Enzymes: Some derivatives inhibit enzymes involved in tumor growth and survival.

Case Studies

Several case studies have explored the efficacy of hydrazine derivatives:

  • Study on Anticancer Activity: A study evaluated the effects of a series of hydrazone derivatives against breast adenocarcinoma and lung cancer cell lines. Compounds exhibited IC50 values ranging from 4 to 17 µM, demonstrating significant antiproliferative effects .
  • Neuroprotective Effects: Research has indicated that certain hydrazines may protect neuronal cells from oxidative damage in models simulating neurodegenerative diseases .

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